N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-6-34-24-23(19-8-7-17(2)18(3)15-19)28-26(29-24)11-13-30(14-12-26)25(31)27-21-16-20(32-4)9-10-22(21)33-5/h7-10,15-16H,6,11-14H2,1-5H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYCSIHWYKTCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=C(C=CC(=C3)OC)OC)N=C1C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing available research findings, case studies, and relevant data.
- Molecular Formula : C₃₃H₃₃N₄O₃S
- Molecular Weight : 480.6 g/mol
- CAS Number : 1358630-56-4
The structure of the compound includes a spirocyclic moiety, which is often associated with diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structural features have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, while demonstrating less efficacy against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
- Minimum Inhibitory Concentration (MIC) : Some related compounds have displayed MIC values as low as 0.125–2 μg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Antifungal Activity
Similar compounds have also been evaluated for antifungal properties. In studies involving various synthesized derivatives:
- Compounds were tested against Aspergillus niger and Candida albicans, with several showing promising antifungal activity .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- RNA Polymerase Inhibition : Some derivatives inhibit bacterial RNA polymerase, which is crucial for bacterial transcription and survival .
- Receptor Interaction : Compounds analogous to this compound have been shown to engage serotonin receptors (5-HT receptors), suggesting potential neuromodulatory effects .
Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial properties of synthesized derivatives based on similar scaffolds:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 7b | MRSA | 0.125 |
| 7b | VRSA | 0.25 |
| 7b | E. coli | >16 |
This table illustrates the potent activity against resistant strains while highlighting the challenges posed by Gram-negative bacteria .
Study 2: Antifungal Screening
Another study focused on antifungal activity demonstrated:
| Compound ID | Fungal Species | Activity |
|---|---|---|
| QNM-14 | Candida albicans | Active |
| QNM-11 | Aspergillus niger | Highly Active |
These results indicate that certain derivatives maintain efficacy against both fungal and bacterial pathogens .
Scientific Research Applications
Medicinal Chemistry Applications
N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique spirocyclic structure may enhance selectivity towards tumor cells.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against bacteria and fungi. This could be attributed to their ability to disrupt cellular functions or inhibit essential enzymes.
- Neurological Applications : Given the presence of aromatic rings and nitrogen atoms in its structure, this compound may interact with neurotransmitter systems or act as a neuroprotective agent.
Material Science Applications
The unique structural characteristics of this compound also lend it potential applications in material science:
- Polymer Chemistry : Its reactive functional groups can be utilized to synthesize new polymers with specific thermal and mechanical properties.
- Nanotechnology : The compound could serve as a building block for nanoscale materials due to its ability to form stable complexes with metals or other organic molecules.
Q & A
Q. What are the key synthetic strategies for constructing the spirocyclic core of this compound?
The spirocyclic core is synthesized via multi-step reactions, typically involving cyclization steps to form the triazaspiro framework. For example, coupling agents like carbodiimides are used for amide bond formation, while palladium catalysts facilitate cross-coupling reactions for aryl group introduction. Solvent selection (e.g., dichloromethane) and temperature control are critical to avoid side products . Purification often requires chromatography or recrystallization to isolate the spirocyclic intermediate .
Q. Which spectroscopic methods are most effective for structural elucidation?
Nuclear Magnetic Resonance (NMR) is essential for confirming the positions of methyl, methoxy, and ethylthio substituents. Infrared (IR) spectroscopy identifies carbonyl (C=O) and thioether (C-S) functional groups. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography resolves spatial arrangements of the spirocyclic system .
Q. How is the compound initially screened for biological activity?
Initial screening involves in vitro assays targeting enzymes like Dipeptidyl Peptidase IV (DPP-IV), given structural similarities to known inhibitors . Dose-response curves (IC₅₀ values) and selectivity panels against related enzymes (e.g., serine proteases) are generated to assess specificity. Cell viability assays (e.g., MTT) evaluate cytotoxicity in relevant cell lines .
Advanced Research Questions
Q. How can synthetic yields be optimized for the ethylthio-substituted intermediate?
Yield optimization requires systematic testing of catalysts (e.g., Pd/C for hydrogenation), solvent polarity (e.g., DMF vs. THF), and reaction time. For example, replacing stoichiometric reagents with catalytic systems reduces byproducts. Kinetic studies using HPLC can identify rate-limiting steps, such as sulfur nucleophile addition to the triazaspiro core .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., DPP-IV inhibition vs. lack of in vivo efficacy) may arise from metabolic instability or off-target effects. To address this:
- Perform metabolite profiling (LC-MS) to identify degradation products.
- Use surface plasmon resonance (SPR) to validate direct target binding.
- Compare results across cell lines with varying expression levels of the target enzyme .
Q. How does substituent variation (e.g., ethylthio vs. methylthio) impact pharmacological profiles?
Structure-activity relationship (SAR) studies involve synthesizing analogs with modified substituents and testing their binding affinity (Kd) and pharmacokinetic properties. Molecular docking simulations predict interactions with the enzyme active site, while logP measurements correlate lipophilicity with membrane permeability .
Q. What experimental designs mitigate challenges in crystallizing the compound for X-ray analysis?
Crystallization challenges due to flexibility in the spirocyclic system are addressed by:
- Screening co-crystallization agents (e.g., crown ethers).
- Using high-throughput vapor diffusion with varied solvent mixtures.
- Introducing halogen atoms (e.g., chloro substituents) to enhance crystal packing via halogen bonding .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., enzymatic vs. cellular assays) and replicate experiments under standardized conditions .
- Reaction Optimization : Employ design of experiments (DoE) to systematically vary parameters (temperature, catalyst loading) and identify optimal conditions .
- Biological Assays : Include positive controls (e.g., sitagliptin for DPP-IV inhibition) and validate findings in primary cell models to enhance translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
